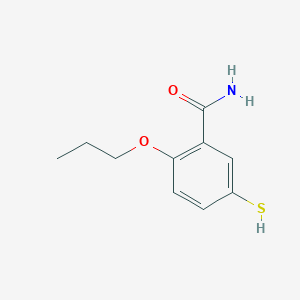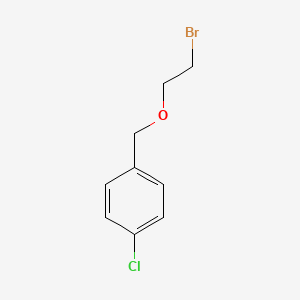
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one
Vue d'ensemble
Description
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one is an organic compound that belongs to the class of phenoxyphenoxy derivatives. This compound is characterized by the presence of two phenoxy groups, each substituted with dichlorophenyl and oxazolidinyl groups. It is primarily used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with a suitable base, such as sodium hydroxide, to form the sodium salt of 2,4-dichlorophenol. This intermediate is then reacted with 4-fluoronitrobenzene under nucleophilic aromatic substitution conditions to yield 4-(2,4-dichlorophenoxy)nitrobenzene.
Reduction of the Nitro Group: The nitro group in 4-(2,4-dichlorophenoxy)nitrobenzene is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 4-(2,4-dichlorophenoxy)aniline.
Formation of the Oxazolidinone Ring: The aniline derivative is then reacted with ethylene carbonate to form the oxazolidinone ring, yielding 2-[4-(2,4-dichlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various derivatives for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. It is used in drug discovery and development processes.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties. It is used in the formulation of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, resulting in anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features, used as a precursor in the synthesis of high-performance polymers.
Bis(4-fluorophenyl)methanone: Another compound with structural similarities, used in various chemical and industrial applications.
Uniqueness
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one is unique due to the presence of both dichlorophenoxy and oxazolidinone groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
87757-16-2 |
|---|---|
Formule moléculaire |
C18H17Cl2NO4 |
Poids moléculaire |
382.2 g/mol |
Nom IUPAC |
2-[4-(2,4-dichlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C18H17Cl2NO4/c1-12(18(22)21-9-2-10-23-21)24-14-4-6-15(7-5-14)25-17-8-3-13(19)11-16(17)20/h3-8,11-12H,2,9-10H2,1H3 |
Clé InChI |
PRGZEOALGOHFJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCCO1)OC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Thieno[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B8601492.png)



![1,2,3,4-Tetrahydrobenzo[g]quinoline](/img/structure/B8601511.png)



